Synthetic Yield: One-Step Protocol vs. Multi-Step Analogs
A one‑step Vilsmeier‑type protocol yields the title compound in quantitative yield [1]. In contrast, the widely used morpholino‑pyrimidinone kinase inhibitor TGX‑221 (PI 3‑Kβ Inhibitor VI) requires a multi‑step sequence with typical overall yields of 30–50% . This difference directly impacts cost‑per‑gram and scalability for library production.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | Quantitative yield (reported as quantitative) |
| Comparator Or Baseline | TGX-221 (CAS 663619‑89‑4); typical overall yield 30–50% over multiple steps |
| Quantified Difference | ~2‑fold to >3‑fold higher yield for the title compound |
| Conditions | One‑step Vilsmeier conditions for target compound vs. multi‑step convergent synthesis for TGX‑221 |
Why This Matters
For researchers procuring building blocks for parallel synthesis or fragment libraries, a quantitative one‑step synthesis translates into lower cost, higher throughput, and reduced purification burden compared to multi‑step analogs.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One‑step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions. Molbank 2023, 2023 (2), M1654. View Source
